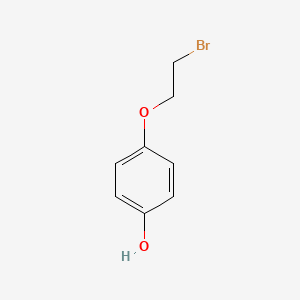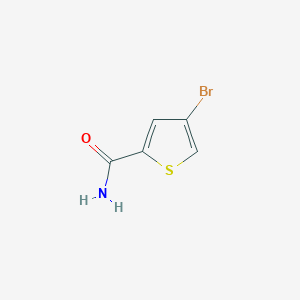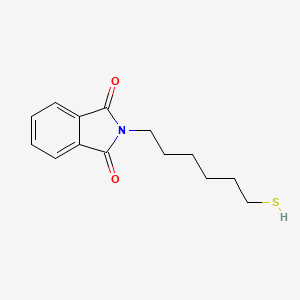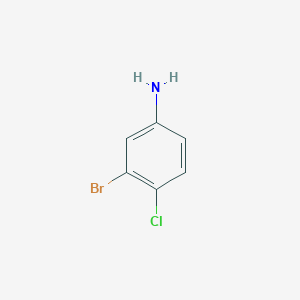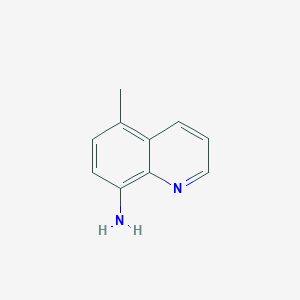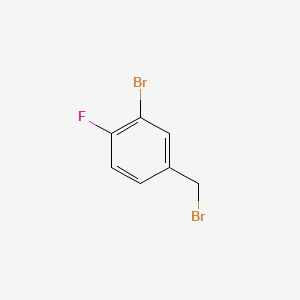
3-Bromo-4-fluorobenzyl bromide
Descripción general
Descripción
3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound that serves as a key intermediate in various chemical syntheses. It contains both bromine and fluorine atoms attached to a benzyl bromide moiety, which makes it a versatile reagent in organic chemistry for transformations such as halogenation, cross-coupling, and as a protecting group for alcohols.
Synthesis Analysis
The synthesis of halogenated benzyl bromides, including compounds similar to 3-bromo-4-fluorobenzyl bromide, can be achieved through various methods. For instance, the synthesis of o- and p-fluorobenzyl bromides has been described, which involves a multi-step process starting from nitrobenzaldehyde and exhibits good yield . Additionally, the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids indicates the potential for synthesizing related compounds using similar strategies .
Molecular Structure Analysis
The molecular structure of halogenated benzyl compounds has been extensively studied using techniques such as X-ray crystallography and computational methods. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane has been determined, providing insights into the geometric parameters of bromobenzyl derivatives . Similarly, computational studies have been conducted on related compounds to compare their molecular structures using various theoretical methods .
Chemical Reactions Analysis
3-Bromo-4-fluorobenzyl bromide can participate in a variety of chemical reactions. The presence of the bromine atom makes it a suitable candidate for palladium-promoted cross-coupling reactions with organostannanes, as demonstrated by the synthesis of [4-F-18]-1-Bromo-4-fluorobenzene . Furthermore, the fluorine atom can provide stability under oxidizing conditions, making it compatible with certain deprotection strategies, such as the removal of p-methoxybenzyl ethers .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzyl bromides are influenced by the presence of halogen atoms. Spectroscopic techniques like FT-IR and FT-Raman have been used to investigate the vibrational frequencies of 1-bromo-3-fluorobenzene, which can provide information about the physical properties of similar compounds . Additionally, the electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, have been studied using time-dependent DFT, which is relevant for understanding the reactivity and stability of 3-bromo-4-fluorobenzyl bromide .
Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
3-Bromo-4-fluorobenzyl bromide has been used in the synthesis of radiotracers for Positron Emission Tomography (PET). The bromination procedures and purification processes for these compounds, such as 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide I and 2-[18F]fluoro-4-methoxybenzyl bromide Ia, have been optimized, showcasing their potential in the asymmetric synthesis of fluorinated α-amino acids. These radiotracers are pivotal for PET imaging, a crucial technique in medical diagnostics (Zaitsev et al., 2002).
Molecular Synthesis and Chemical Reactions
The compound is involved in various chemical reactions, including the action on sulfamic esters in liquid–liquid phase transfer conditions, leading to the preparation of N-dialkyled products or corresponding ethers by scission of the O–SO2 bond (Debbabi et al., 2005). Also, it participates in the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential histamine H3 receptor ligand, crucial for PET studies (Iwata et al., 2000).
Protective Group in Organic Synthesis
In the realm of organic chemistry, 3-Bromo-4-fluorobenzyl bromide serves as a protective group for alcohols, providing stability against oxidizing conditions and compatibility with certain removal processes. This aspect is vital in the stereocontrolled synthesis of specific compounds like beta-mannopyranosides (Crich et al., 2009).
Material Science and Crystallography
The compound plays a role in the synthesis and crystallography of materials, such as [1-(4'-bromo-2'-fluorobenzyl)pyridinium]2[Ni(mnt)2] and [1-(4'-bromo-2'-fluorobenzyl)pyrazinium]2[Ni(mnt)2], highlighting its importance in understanding the crystal packing and intermolecular interactions in these complex structures (Jing & Img, 2003).
Safety And Hazards
3-Bromo-4-fluorobenzyl bromide is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H290, H314, and H318 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .
Propiedades
IUPAC Name |
2-bromo-4-(bromomethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWSODQPUJMFRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzyl bromide | |
CAS RN |
78239-71-1 | |
| Record name | 3-Bromo-4-fluorobenzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)
![methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1338040.png)
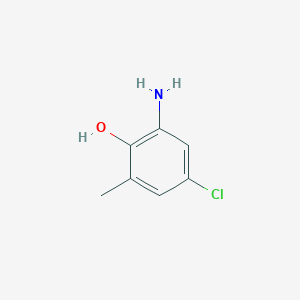
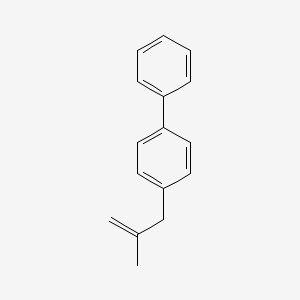
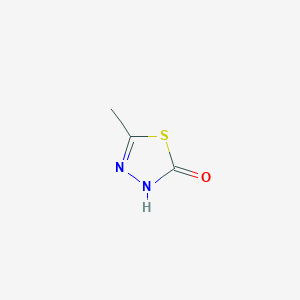
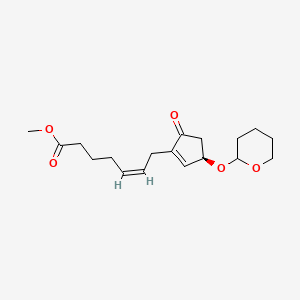
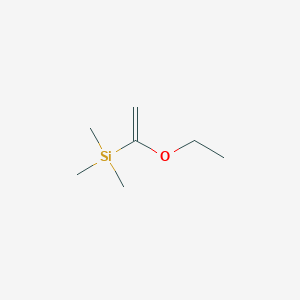
![4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde](/img/structure/B1338057.png)
